molecular formula C11H9BrN2O2S B14742002 n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide CAS No. 5029-79-8

n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Katalognummer: B14742002
CAS-Nummer: 5029-79-8
Molekulargewicht: 313.17 g/mol
InChI-Schlüssel: RNRXIMXTFGXTPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromofuran moiety and a thiophene ring, which contribute to its distinctive chemical properties.

Eigenschaften

CAS-Nummer

5029-79-8

Molekularformel

C11H9BrN2O2S

Molekulargewicht

313.17 g/mol

IUPAC-Name

N-[(5-bromofuran-2-yl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C11H9BrN2O2S/c12-10-4-3-8(16-10)7-13-14-11(15)6-9-2-1-5-17-9/h1-5,7H,6H2,(H,14,15)

InChI-Schlüssel

RNRXIMXTFGXTPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CC(=O)NN=CC2=CC=C(O2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide stands out due to its combination of a bromofuran and a thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.